molecular formula C17H21NO2 B11756674 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-

Cat. No.: B11756674
M. Wt: 271.35 g/mol
InChI Key: WPVULUCPUMGINO-SLBVQIDZSA-N
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Description

(1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[221]hept-5-ene-3-carboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the azabicyclo moiety: This step involves the formation of the nitrogen-containing bicyclic structure, often through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the cyclization and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate: Similar in structure but lacks the double bond in the bicyclic core.

    (1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxamide: Similar structure with an amide group instead of an ester.

Uniqueness

The presence of the double bond in the bicyclic core and the specific configuration of the substituents make (1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[221]hept-5-ene-3-carboxylate unique

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl (1S,3R,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

InChI

InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3/t12-,14+,15-,16-/m1/s1

InChI Key

WPVULUCPUMGINO-SLBVQIDZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2C[C@H](N1[C@H](C)C3=CC=CC=C3)C=C2

Canonical SMILES

CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2

Origin of Product

United States

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